Octan-3-yl 2-methylbut-2-enoate Octan-3-yl 2-methylbut-2-enoate
Brand Name: Vulcanchem
CAS No.: 2307905-87-7
VCID: VC18598099
InChI: InChI=1S/C13H24O2/c1-5-8-9-10-12(7-3)15-13(14)11(4)6-2/h6,12H,5,7-10H2,1-4H3
SMILES:
Molecular Formula: C13H24O2
Molecular Weight: 212.33 g/mol

Octan-3-yl 2-methylbut-2-enoate

CAS No.: 2307905-87-7

Cat. No.: VC18598099

Molecular Formula: C13H24O2

Molecular Weight: 212.33 g/mol

* For research use only. Not for human or veterinary use.

Octan-3-yl 2-methylbut-2-enoate - 2307905-87-7

Specification

CAS No. 2307905-87-7
Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
IUPAC Name octan-3-yl 2-methylbut-2-enoate
Standard InChI InChI=1S/C13H24O2/c1-5-8-9-10-12(7-3)15-13(14)11(4)6-2/h6,12H,5,7-10H2,1-4H3
Standard InChI Key LMBAQNNBRWRROG-UHFFFAOYSA-N
Canonical SMILES CCCCCC(CC)OC(=O)C(=CC)C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

Octan-3-yl 2-methylbut-2-enoate is systematically named according to IUPAC guidelines as octan-3-yl (E)-2-methylbut-2-enoate. Common synonyms include:

  • 1-Ethylhexyl tiglate

  • 3-Octyl tiglate

  • 3-Octyl 2-methylcrotonate .

The compound is registered under CAS numbers 94133-92-3 and 533-08-4, with PubChem CID 6008212 .

Molecular and Structural Features

The molecule consists of a tiglic acid moiety (2-methylbut-2-enoic acid) esterified with octan-3-ol. Key structural attributes include:

  • A branched C8 alkyl chain at the ester oxygen.

  • An α,β-unsaturated carbonyl group (tiglate group), which confers reactivity toward nucleophilic additions.

The InChI identifier (InChI=1S/C13H24O2/c1-5-8-9-10(12(7-3)15)13(14)11(4)6-2/h6,12H,5,7-10H₂,1-4H₃/b11-6-) encodes its stereochemistry and connectivity . The SMILES representation (CCCCCC(CC)OC(=O)/C(=C/C)/C) further elucidates its planar structure .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC13H24O2\text{C}_{13}\text{H}_{24}\text{O}_{2}
Molecular Weight212.33 g/mol
Topological Polar Surface Area26.30 Ų
XLogP3.30
Hydrogen Bond Acceptors2

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The esterification of tiglic acid with octan-3-ol under acidic or enzymatic catalysis is the primary synthetic route. A typical procedure involves:

  • Reagent Mixing: Tiglic acid (0.1 mol) and octan-3-ol (0.12 mol) are combined in anhydrous toluene.

  • Catalysis: Addition of pp-toluenesulfonic acid (0.01 mol) as a catalyst.

  • Reflux: The mixture is refluxed at 110°C for 6–8 hours under a Dean-Stark trap to remove water.

  • Purification: The crude product is washed with sodium bicarbonate, dried over MgSO4\text{MgSO}_4, and distilled under reduced pressure (yield: 75–85%).

Industrial Manufacturing

Industrial production scales this process using continuous-flow reactors to enhance efficiency. Key optimizations include:

  • Temperature Control: Maintaining 100–120°C to prevent decomposition.

  • Catalyst Recycling: Immobilized lipases (e.g., Candida antarctica lipase B) reduce waste.

  • Distillation: Fractional distillation at 0.1 mmHg yields >98% purity.

Physicochemical Properties

Solubility and Stability

Octan-3-yl 2-methylbut-2-enoate is lipophilic, with negligible solubility in water (<0.1 mg/mL at 25°C) but high solubility in ethanol, diethyl ether, and vegetable oils. The compound is stable under ambient conditions but undergoes hydrolysis in strongly acidic or alkaline environments.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (α,β-unsaturated carbonyl).

  • NMR:

    • 1H^1\text{H}: δ 5.70 (1H, d, J=15.6HzJ = 15.6 \, \text{Hz}, CH=CH), δ 4.10 (2H, m, OCH₂) .

    • 13C^{13}\text{C}: δ 166.5 (C=O), δ 122.4 (CH=CH) .

Table 2: Thermal Properties

PropertyValueMethod
Boiling Point265–268°C at 760 mmHgDistillation
Flash Point112°CClosed-cup
Density0.892 g/cm³ at 20°CPycnometry

Applications in Industry and Research

Flavor and Fragrance Industry

The compound’s fruity, green odor profile makes it valuable in:

  • Perfumery: Base note in floral and citrus formulations.

  • Food Flavors: Enhances apple, strawberry, and tropical fruit flavors at 10–50 ppm.

Scientific Research

  • Organic Synthesis: Serves as a dienophile in Diels-Alder reactions.

  • Solubility Studies: Model compound for partitioning in lipid bilayers .

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